3-(6-Bromo-3-ethyl-2-methylquinolin-4-yl)sulfanylpropanenitrile
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Overview
Description
3-((6-Bromo-3-ethyl-2-methylquinolin-4-yl)thio)propanenitrile is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in the development of pharmaceuticals. This compound features a quinoline core substituted with a bromo, ethyl, and methyl group, along with a thio-propanenitrile side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-Bromo-3-ethyl-2-methylquinolin-4-yl)thio)propanenitrile typically involves multiple steps, starting with the preparation of the quinoline core. Common synthetic routes include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods involve the cyclization of aniline derivatives with various aldehydes and ketones under acidic conditions.
Once the quinoline core is synthesized, it undergoes bromination to introduce the bromo group at the 6th position This is followed by alkylation to add the ethyl and methyl groups
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-((6-Bromo-3-ethyl-2-methylquinolin-4-yl)thio)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromo group can be substituted with other nucleophiles to create different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can yield a variety of quinoline derivatives with different functional groups.
Scientific Research Applications
3-((6-Bromo-3-ethyl-2-methylquinolin-4-yl)thio)propanenitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s quinoline core is known for its biological activity, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-((6-Bromo-3-ethyl-2-methylquinolin-4-yl)thio)propanenitrile involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-ethyl-2-methoxyquinoline: Similar in structure but with a methoxy group instead of a thio-propanenitrile side chain.
Thiophene derivatives: These compounds also contain sulfur and have similar biological activities.
Uniqueness
What sets 3-((6-Bromo-3-ethyl-2-methylquinolin-4-yl)thio)propanenitrile apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C15H15BrN2S |
---|---|
Molecular Weight |
335.3 g/mol |
IUPAC Name |
3-(6-bromo-3-ethyl-2-methylquinolin-4-yl)sulfanylpropanenitrile |
InChI |
InChI=1S/C15H15BrN2S/c1-3-12-10(2)18-14-6-5-11(16)9-13(14)15(12)19-8-4-7-17/h5-6,9H,3-4,8H2,1-2H3 |
InChI Key |
QBNDDWFCFOOBGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=CC(=CC2=C1SCCC#N)Br)C |
Origin of Product |
United States |
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